molecular formula C14H24ClNO3 B3085939 (Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158394-96-7

(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride

Cat. No.: B3085939
CAS No.: 1158394-96-7
M. Wt: 289.8 g/mol
InChI Key: BPXSMPWVVLOHAF-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride: . This compound is characterized by its unique structure, which includes a butan-2-yl group, a 2,4,5-trimethoxyphenyl group, and an amine hydrochloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride typically involves the following steps:

  • Preparation of the Starting Materials: : The starting materials include butan-2-ylamine and 2,4,5-trimethoxybenzaldehyde.

  • Formation of the Schiff Base: : The amine group of butan-2-ylamine reacts with the aldehyde group of 2,4,5-trimethoxybenzaldehyde to form an imine (Schiff base).

  • Reduction: : The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to form the amine.

  • Acidification: : The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Chemical Reactions Analysis

(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: : Reduction reactions can be performed to convert the compound to its amine form.

  • Substitution: : Substitution reactions can occur at the amine or phenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation Products: : Oxidation can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction Products: : Reduction typically results in the formation of the free amine.

  • Substitution Products: : Substitution reactions can yield a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound may be used in biological studies to investigate its effects on cellular processes and signaling pathways.

  • Industry: : Use in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism by which (Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride: can be compared with other similar compounds, such as:

  • N-Methyl-2,4,5-trimethoxybenzylamine hydrochloride

  • 2,4,5-Trimethoxybenzylamine hydrochloride

  • Butan-2-ylamine derivatives

These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of This compound

Properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3.ClH/c1-6-10(2)15-9-11-7-13(17-4)14(18-5)8-12(11)16-3;/h7-8,10,15H,6,9H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXSMPWVVLOHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1OC)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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